5-Bromo-N-Fmoc-L-tryptophan

Overview

Description

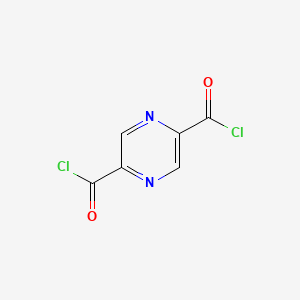

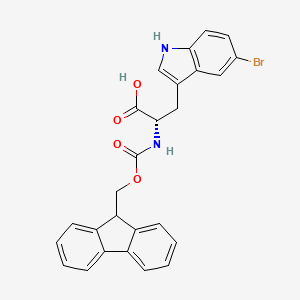

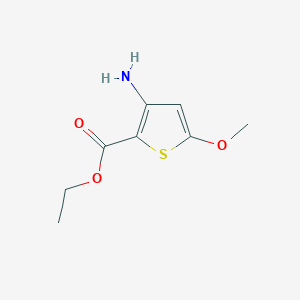

5-Bromo-N-Fmoc-L-tryptophan is a derivative of the amino acid tryptophan . It is a protected form of 5-bromo-L-tryptophan . The bromo group replaces the hydrogen at position 5 on the indole ring .

Synthesis Analysis

The synthesis of bromotryptophans, including 5-Bromo-N-Fmoc-L-tryptophan, plays an important role in the life of sponges and lower marine invertebrates . These bromo-amino acids are formed by post-translational modifications . Various synthetic routes have been presented leading to the preparation of the five BrTrps and many of its derivatives .Molecular Structure Analysis

The molecular formula of 5-Bromo-N-Fmoc-L-tryptophan is C26H21BrN2O4 . It is a derivative of tryptophan in which the hydrogen at position 5 on the indole ring is replaced by a bromo group .Physical And Chemical Properties Analysis

The predicted boiling point of 5-Bromo-N-Fmoc-L-tryptophan is 746.1±60.0 °C and its predicted density is 1.521±0.06 g/cm3 . The pKa value is predicted to be 3.71±0.10 .Scientific Research Applications

Solid Phase Synthesis

5-Bromo-N-Fmoc-L-tryptophan is utilized in solid-phase synthesis, particularly in the N-Acyliminium Pictet−Spengler condensation. It is used for the synthesis of demethoxyfumitremorgin C analogues, demonstrating its role in generating complex organic compounds (Wang and Ganesan, 1999).

Oligopeptide Synthesis

In oligopeptide synthesis, 5-Bromo-N-Fmoc-L-tryptophan serves as a building block. Its stability and resistance to side reactions during synthesis processes make it a valuable component in developing therapeutic agents and their analogues (Lescrinier et al., 1995).

Enzymatic and Biochemical Studies

This compound is also significant in enzymatic and biochemical studies. For instance, it is used in the study of the brain's serotonergic system using labeled α-methyl-L-tryptophan as a tracer to determine brain serotonin synthesis rates (Diksic and Young, 2001).

Photochemical Reactions

5-Bromo-N-Fmoc-L-tryptophan is involved in photochemical reactions, such as those between 5-bromocytosine derivatives and Nα-acetyl-L-tryptophan N-ethylamide, leading to the formation of specific photoproducts. This demonstrates its role in understanding and harnessing photochemical properties in biological contexts (Celewicz, 1995).

Peptide Synthesis with Oxidation Products

The synthesis of peptides containing different oxidation products of tryptophan residues, including 5-hydroxytryptophan and others, often involves the use of 5-Bromo-N-Fmoc-L-tryptophan. This is crucial in studies related to protein oxidation and its biological implications (Todorovski et al., 2011).

Biocatalytic Halogenation

In a study exploring the modular combination of enzymatic halogenation of L-tryptophan with Suzuki–Miyaura cross‐coupling reactions, 5-Bromo-N-Fmoc-L-tryptophan's derivatives play a role in the synthesis of diverse aryl-substituted tryptophan derivatives, which are useful in peptide and peptidomimetic synthesis (Frese et al., 2016).

Future Directions

Researchers have devised a novel method to selectively tag tryptophan residues within proteins, potentially leading to the development of new types of drugs and engineered proteins . This could open up new avenues for the use of 5-Bromo-N-Fmoc-L-tryptophan in drug development and protein engineering .

properties

IUPAC Name |

(2S)-3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-N-Fmoc-L-tryptophan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Oxo-5,6,7,8-tetrahydro-4h-pyrazolo[1,5-a]azepine-2-carboxylic acid](/img/structure/B3138502.png)

![(4-Hydroxymethyl-[1,2,3]triazol-1-yl)-acetic acid](/img/structure/B3138514.png)

![1-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]-3,3-dimethyl-2-butanone hydrobromide](/img/structure/B3138536.png)

![N-benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B3138558.png)